N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazol-2-yl group at position 1, a methyl group at position 3, and an acetamide moiety at position 4. This structure combines the pharmacophoric features of benzothiazole (known for antimicrobial and anticancer properties) and pyrazole (a scaffold with diverse bioactivity). The acetamide group enhances solubility and modulates electronic properties, making the compound a candidate for drug discovery .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOSIFHEZWYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
Formation of Pyrazole Derivative: The next step involves the synthesis of the pyrazole derivative by reacting hydrazine with an appropriate β-diketone.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole derivatives through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compound 13 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide)
- Structure : Lacks the benzo[d]thiazole moiety, with methyl groups at positions 1 and 3 of the pyrazole.
- Synthesis : Prepared via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield) .
- Physicochemical Properties : Lower molecular weight (153.18 g/mol) and melting point (43–45°C) compared to the target compound, likely due to the absence of the bulky benzothiazole group.
- Bioactivity: Not explicitly reported, but simpler pyrazole acetamides often serve as intermediates rather than bioactive agents .
Compound 14 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide)
- Structure : Features an additional N-methylation on the acetamide.
- Synthesis : Derived from Compound 13 via alkylation with CH₃I (46% yield), highlighting the challenge of introducing methyl groups on nitrogen .
Benzo[d]thiazole-Containing Acetamides
Compounds 47–50 (Ravindra et al., 2023)
- Structures : Include benzo[d]thiazole-5-sulfonyl-piperazine-linked acetamides with varied aryl substituents.
- Bioactivity :
- However, the absence of a sulfonyl group may reduce potency .
Pyrazole-Benzothiazole Hybrids
Compound 41 (N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide)
- Structure : Combines pyrazole, thiazole, and acetamide groups.
Pharmacological Potential
Antimicrobial Activity
- Limitation : Unlike Ravindra’s derivatives, the target compound lacks a sulfonyl group, which is critical for piperazine-linked bioactivity.
Anti-Inflammatory and Anticancer Prospects
- Chalcone-acetamide hybrids (e.g., Compounds 51–52) demonstrate anti-inflammatory and anticancer properties via α,β-unsaturated ketone interactions . The target compound’s rigid benzothiazole-pyrazole system may mimic these effects but requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
